molecular formula C8H10N2O3 B1530683 ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 40995-41-3

ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1530683
CAS No.: 40995-41-3
M. Wt: 182.18 g/mol
InChI Key: NITOHXVZPBFYTJ-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 40995-41-3 . It has a molecular weight of 182.18 . It is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .


Physical and Chemical Properties Analysis

The melting point of this compound is between 39-41°C . It is a liquid at room temperature .

Scientific Research Applications

Photochromic Properties

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a derivative of ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate, has been shown to exhibit thermally reversible photochromism. Upon irradiation with 366-nm light in the solid state at room temperature, it displays a significant color change. This phenomenon is attributed to a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photoresponsive materials (Yokoyama et al., 2004).

Structural Analysis and Applications

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and thoroughly characterized, providing a foundation for further research into pyrazole esters. Its structure offers insights into potential applications in material science, given its detailed crystallographic analysis (Viveka et al., 2016).

Corrosion Inhibition

Derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have demonstrated exceptional corrosion inhibition properties on mild steel. These findings are crucial for the development of new, efficient corrosion inhibitors for industrial applications (Dohare et al., 2017).

Development of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of novel heterocyclic compounds. These compounds have potential applications in various fields, including pharmaceuticals and material science, showcasing the versatility of pyrazole derivatives (Ghaedi et al., 2015).

Metal Coordination Polymers

Research has explored the use of derivatives of this compound in constructing metal coordination polymers. These polymers exhibit unique structural features and potential applications in catalysis and materials engineering (Cheng et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species .

Mode of Action

It is suggested that the compound interacts with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme . This interaction may inhibit the function of the enzyme, thereby affecting the survival and replication of the parasites.

Biochemical Pathways

Leishmania and Plasmodium species. This interference could disrupt the parasites’ metabolism, growth, and replication, leading to their death .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a melting point of 39-41°c These properties may influence its absorption and distribution in the body

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its known melting point Additionally, the compound’s efficacy may be influenced by the physiological environment within the host organism, including factors such as pH and the presence of other metabolites

Biochemical Analysis

Biochemical Properties

Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, which are crucial for metabolic processes . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of the target enzyme, resulting in changes in metabolic pathways and gene expression . For example, it can inhibit the activity of certain hydrolases, leading to the accumulation of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .

Properties

IUPAC Name

ethyl 5-formyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-10(2)7(6)5-11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITOHXVZPBFYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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